molecular formula C10H8O3 B13907360 7-Methoxybenzofuran-5-carbaldehyde

7-Methoxybenzofuran-5-carbaldehyde

Cat. No.: B13907360
M. Wt: 176.17 g/mol
InChI Key: VZDMYPIDINNYHD-UHFFFAOYSA-N
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Description

7-Methoxybenzofuran-5-carbaldehyde is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 7th position and an aldehyde group at the 5th position on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of methoxy-substituted phenols and aldehydes, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxybenzofuran-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include methoxy-substituted carboxylic acids, alcohols, and various substituted benzofuran derivatives .

Scientific Research Applications

7-Methoxybenzofuran-5-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Methoxybenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The methoxy and aldehyde groups play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

  • 5-Methoxybenzofuran-7-carbaldehyde
  • 7-Methoxybenzofuran-2-carbaldehyde
  • 5-Benzofurancarboxaldehyde

Comparison: 7-Methoxybenzofuran-5-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxy-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C10H8O3/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-6H,1H3

InChI Key

VZDMYPIDINNYHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C=O)C=CO2

Origin of Product

United States

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